

A Comparative Analysis of ALDH1A1 Inhibitors: Aldh1A1-IN-5 vs. NCT-501

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For Researchers, Scientists, and Drug Development Professionals

Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical target in cancer research, particularly in the context of cancer stem cells (CSCs) and therapeutic resistance. This guide provides a detailed comparative analysis of two prominent ALDH1A1 inhibitors, **Aldh1A1-IN-5** and NCT-501, to aid researchers in selecting the appropriate tool for their studies. This comparison is based on available biochemical, in vitro, and in vivo data.

Biochemical and In Vitro Performance

A critical aspect of any targeted inhibitor is its potency and selectivity. Based on available data, NCT-501 demonstrates significantly higher potency and selectivity for ALDH1A1 compared to Aldh1A1-IN-5.



Parameter	Aldh1A1-IN-5	NCT-501
ALDH1A1 Inhibition	EC50: 83 μM	IC50: 40 nM
ALDH1A2 Inhibition	EC50: 45 μM	IC50: >57 μM
ALDH1A3 Inhibition	EC50: 43 μM	IC50: >57 μM
ALDH2 Inhibition	Data not available	IC50: >57 μM
ALDH1B1 Inhibition	Data not available	IC50: >57 μM
ALDH3A1 Inhibition	Data not available	IC50: >57 μM
Mechanism of Action	Potent ALDH1A1 inhibitor[1]	Potent and selective theophylline-based inhibitor of ALDH1A1[1][2][3]

Note: IC50 and EC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. The data for NCT-501's selectivity against other ALDH isozymes highlights its specificity for ALDH1A1[1][2][3].

In Vivo Efficacy and Pharmacokinetics

In vivo data is crucial for assessing the therapeutic potential of an inhibitor. While data for **Aldh1A1-IN-5** is limited, NCT-501 has demonstrated anti-tumor activity in a preclinical model.

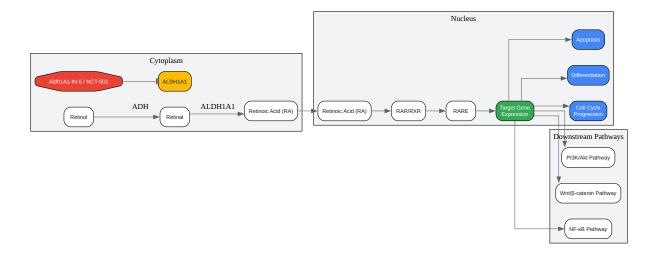


Parameter	Aldh1A1-IN-5	NCT-501
In Vivo Model	Data not available	Cal-27 CisR derived xenografts[2]
Dosing Regimen	Data not available	100 μ g/animal ; intratumoral; every alternate day for 20 days[2]
Tumor Growth Inhibition	Data not available	78% inhibition[2]
Pharmacokinetics	Data not available	Well absorbed and distributed but rapidly metabolized and/or excreted in CD1 mice[4]. It has low oral bioavailability due to hepatic metabolism[5].

Mechanism of Action and Signaling Pathways

ALDH1A1 is a key enzyme in the synthesis of retinoic acid (RA), a potent signaling molecule that regulates gene expression involved in cell proliferation, differentiation, and apoptosis.[6][7] Inhibition of ALDH1A1 disrupts this pathway, impacting downstream signaling cascades such as PI3K/AKT, Wnt/β-catenin, and NF-κB, which are often dysregulated in cancer.[7][8]







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